An In-depth Technical Guide to Methyl 2-(3,4-dichlorophenyl)acetate (CAS Number: 6725-44-6)
An In-depth Technical Guide to Methyl 2-(3,4-dichlorophenyl)acetate (CAS Number: 6725-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 2-(3,4-dichlorophenyl)acetate, a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document details its physicochemical characteristics, synthesis, and known biological context, presenting data in a clear and accessible format for scientific professionals.
Physicochemical Properties
Methyl 2-(3,4-dichlorophenyl)acetate is a chlorinated aromatic ester. Its key physical and chemical properties are summarized in the table below. This data has been compiled from various chemical suppliers and databases to provide a consolidated reference.[1][2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 6725-44-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈Cl₂O₂ | [2][4][5] |
| Molecular Weight | 219.06 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 25-27 °C | [4] |
| Boiling Point | 314.25 °C (rough estimate) | |
| Density | 1.54-1.542 g/cm³ | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
| SMILES | COC(=O)CC1=CC(=C(C=C1)Cl)Cl | [2] |
| InChIKey | FWVOAIHAIWHHDM-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
Methyl 2-(3,4-dichlorophenyl)acetate is typically synthesized via the esterification of 3,4-dichlorophenylacetic acid with methanol. The following is a generalized experimental protocol based on standard esterification procedures.
Experimental Protocol: Fischer Esterification of 3,4-Dichlorophenylacetic Acid
Objective: To synthesize Methyl 2-(3,4-dichlorophenyl)acetate from 3,4-dichlorophenylacetic acid and methanol using an acid catalyst.
Materials:
-
3,4-Dichlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-dichlorophenylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Final Purification: Remove the ethyl acetate using a rotary evaporator to yield the crude Methyl 2-(3,4-dichlorophenyl)acetate. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for Methyl 2-(3,4-dichlorophenyl)acetate.
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the scientific literature detailing the specific biological activity of Methyl 2-(3,4-dichlorophenyl)acetate. However, its parent carboxylic acid, 3,4-Dichlorophenylacetic acid (Dcaa), has been identified as an auxin analog that can influence plant growth and development.[8] It is plausible that the methyl ester may act as a pro-drug, being hydrolyzed in vivo to the active carboxylic acid. The hydrolysis of auxin ester conjugates is a known metabolic process in plants.[8][9][10]
The mechanism of action for auxin and its analogs, such as Dcaa, involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway .[11][12][13][14][15]
Auxin Signaling Pathway:
In the absence of an auxin analog, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.
When an auxin analog like Dcaa is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to activate the transcription of auxin-responsive genes, which in turn regulate various aspects of plant growth and development.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
This guide serves as a foundational resource for professionals engaged in research and development involving Methyl 2-(3,4-dichlorophenyl)acetate. For further in-depth analysis, it is recommended to consult the primary literature and obtain compound-specific analytical data.
References
- 1. CAS RN 6725-44-6 | Fisher Scientific [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 6725-44-6: Methyl 3,4-dichlorophenylacetate [cymitquimica.com]
- 4. 3,4-Dichlorophenylacetic acid Methyl ester | CAS 6725-44-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 6725-44-6 (C9H8Cl2O2) [pubchemlite.lcsb.uni.lu]
- 7. 6725-44-6|Methyl 2-(3,4-dichlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
